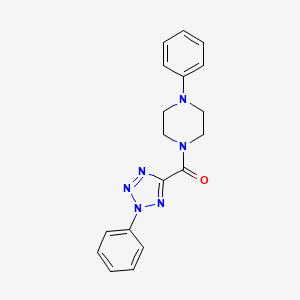
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features both tetrazole and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Piperazine Ring: This involves the reaction of a suitable amine with a dihaloalkane.
Coupling of Tetrazole and Piperazine Moieties: The final step involves the coupling of the tetrazole and piperazine rings through a methanone linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or photonic properties.
Biological Research: It is used as a probe to study the interactions of tetrazole and piperazine derivatives with biological macromolecules.
作用機序
The mechanism of action of (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to interact with enzymes and receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets.
類似化合物との比較
Similar Compounds
- (2-phenyl-2H-tetrazol-5-yl)(4-methylpiperazin-1-yl)methanone
- (2-phenyl-2H-tetrazol-5-yl)(4-ethylpiperazin-1-yl)methanone
- (2-phenyl-2H-tetrazol-5-yl)(4-isopropylpiperazin-1-yl)methanone
Uniqueness
- The presence of the phenyl group on both the tetrazole and piperazine rings provides unique electronic properties.
- The methanone linkage offers a rigid structure that can influence the compound’s binding interactions.
生物活性
Overview
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates tetrazole and piperazine moieties, which are known for their diverse therapeutic potentials. The following sections will detail its biological activities, mechanisms of action, pharmacokinetics, and relevant research findings.
The primary target of this compound is the P38 MAP kinase protein , a critical component in cellular signaling pathways involved in inflammation and stress responses. The compound interacts with its target through non-covalent interactions , forming hydrogen bonds with amino acids in the active site of the enzyme. This interaction can modulate various biological processes, leading to its observed therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It adheres to the five rules of drug-likeness, indicating good bioavailability and potential for clinical application.
Biological Activities
This compound exhibits a range of biological activities:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Anti-Tuberculosis Activity : Shows promise as a therapeutic agent against Mycobacterium tuberculosis.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-TB | Inhibits growth of Mycobacterium tuberculosis |
Case Studies
Several case studies have explored the efficacy of this compound in specific contexts:
- Anticancer Efficacy : A study evaluated its effects on human breast cancer cells, showing a dose-dependent increase in apoptosis markers.
- Antitubercular Properties : In vitro studies demonstrated significant inhibition of M. tuberculosis growth, suggesting its potential as a novel anti-TB agent.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : Achieved through cyclization reactions involving nitriles and sodium azide.
- Formation of the Piperazine Ring : Conducted via reactions between suitable amines and dihaloalkanes.
- Coupling Reaction : Final coupling of the tetrazole and piperazine moieties using reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICSZCNYAMUJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













